molecular formula C8H16NO2 B1206769 (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl CAS No. 65162-38-1

(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl

Cat. No.: B1206769
CAS No.: 65162-38-1
M. Wt: 158.22 g/mol
InChI Key: QMRWLYIBEMOECY-UHFFFAOYSA-N
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Description

(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl is an organic compound belonging to the class of oxazolidines. Oxazolidines are characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. This compound is notable for its unique structure, which includes an oxidanyl group attached to the oxazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl typically involves the reaction of 2-ethyl-2,4,4-trimethyl-1,3-oxazolidine with an appropriate oxidizing agent. Common oxidizing agents used in this synthesis include hydrogen peroxide and peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the oxidanyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex oxidized derivatives.

    Reduction: Reduction reactions can convert the oxidanyl group back to its precursor state.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxidanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states, while reduction can revert the compound to its original oxazolidine form.

Scientific Research Applications

(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl involves its interaction with molecular targets such as enzymes and receptors. The oxidanyl group can participate in redox reactions, altering the activity of target molecules and pathways. This can lead to various biological effects, including inhibition of microbial growth and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-2,4,4-trimethyl-1,3-oxazolidine: The precursor to the oxidanyl derivative.

    2-Methyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl: A similar compound with a methyl group instead of an ethyl group.

    2-Phenyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl: A derivative with a phenyl group.

Uniqueness

(2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl is unique due to its specific combination of an ethyl group and an oxidanyl group attached to the oxazolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

InChI

InChI=1S/C8H16NO2/c1-5-8(4)9(10)7(2,3)6-11-8/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRWLYIBEMOECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N(C(CO1)(C)C)[O])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983734
Record name (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65162-38-1
Record name 2-Ethyl-2,5,5-trimethyl-3-oxazolidinoxyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065162381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Ethyl-2,4,4-trimethyl-1,3-oxazolidin-3-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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